molecular formula C8H6FNS B8764086 6-Fluoro-3-methylbenzo[d]isothiazole

6-Fluoro-3-methylbenzo[d]isothiazole

Cat. No.: B8764086
M. Wt: 167.21 g/mol
InChI Key: KLHAHYLQAWDOTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-3-methylbenzo[d]isothiazole is a fluorinated heterocyclic compound that serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. Benzothiazole derivatives are a significant class of compounds known for their diverse pharmacological activities, making them a key focus in drug discovery efforts . This compound is particularly relevant in the development of novel therapeutic agents. Research indicates that benzothiazole-based scaffolds exhibit a broad spectrum of biological activities, including potent antitumor and anti-inflammatory properties . Specific benzothiazole derivatives have demonstrated promising activity against various human cancer cell lines, such as non-small cell lung cancer (e.g., A549, H1299) and epidermoid carcinoma (A431) . The mechanism of action for active benzothiazole compounds often involves the inhibition of key signaling pathways like AKT and ERK, which are crucial for cell proliferation and survival, as well as the reduction of pro-inflammatory cytokines such as IL-6 and TNF-α . As a specialized building block, this compound provides researchers with a versatile core structure for further chemical modification and exploration of structure-activity relationships (SAR) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H6FNS

Molecular Weight

167.21 g/mol

IUPAC Name

6-fluoro-3-methyl-1,2-benzothiazole

InChI

InChI=1S/C8H6FNS/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3

InChI Key

KLHAHYLQAWDOTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC2=C1C=CC(=C2)F

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that derivatives of benzo[d]isothiazole compounds, including 6-fluoro-3-methylbenzo[d]isothiazole, exhibit notable antimicrobial properties. For instance, studies have indicated that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Antiviral Properties
this compound has been investigated for its antiviral activity against several viruses. A study highlighted its effectiveness against Coxsackie B4 virus and other viral pathogens, suggesting its potential use in antiviral drug formulations .

Antitubercular Activity
The compound has also shown promise in the treatment of tuberculosis. A series of derivatives based on this compound were synthesized and tested for their efficacy against Mycobacterium tuberculosis, with some exhibiting significant inhibitory activity .

Chemical Synthesis

Synthesis Methods
The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. Various methods have been reported, including metal-free oxidation processes which yield high purity products with good yields .

Synthesis MethodYield (%)Conditions
Metal-free oxidation87%Aqueous media with Selectfluor
Solvent variation>99%DMF as co-solvent

Biological Studies

Case Studies
Several studies have explored the biological effects of this compound and its derivatives:

  • Case Study 1: Antimicrobial Efficacy
    In a study evaluating the antimicrobial activity of various benzo[d]isothiazole derivatives, this compound was found to inhibit Gram-positive and Gram-negative bacteria effectively. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results for further development as a therapeutic agent.
  • Case Study 2: Antiviral Activity
    Another investigation focused on the antiviral properties against specific viral strains, where derivatives were tested in vitro. The results indicated that certain modifications to the structure enhanced antiviral efficacy significantly.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Comparisons

The fluorine and methyl substituents significantly influence the compound’s reactivity, lipophilicity, and intermolecular interactions. Below is a comparison with structurally related derivatives:

Table 1: Structural and Electronic Properties of Selected Isothiazole Derivatives
Compound Substituents Key Electronic Effects LogP* Reference
6-Fluoro-3-methylbenzo[d]isothiazole 6-F, 3-CH₃ -F: Electron-withdrawing, meta-directing ~2.5†
5-Fluoro-3-methylbenzo[d]isothiazole 5-F, 3-CH₃ -F: Ortho/para-directing, reduced π-density ~2.7†
3-Chloro-5-fluorobenzo[d]isoxazole 3-Cl, 5-F (isoxazole) -Cl: Electron-withdrawing, -O vs. -S ~3.0
5-(4-Chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylic acid 3-CH₃, 4-COOH, 5-BzCl -COOH: Increases hydrophilicity ~1.8

*LogP values estimated based on substituent contributions.
†Hypothetical values inferred from analogous structures.

Key Observations :

  • Fluorine vs.
  • Methyl Group : The 3-CH₃ group increases steric bulk and lipophilicity, which may improve membrane permeability in biological systems .
  • Isothiazole vs. Isoxazole : Replacing sulfur with oxygen (isoxazole) reduces ring aromaticity and alters catalytic and pharmacological profiles .

Key Observations :

  • The 6-fluoro substitution may enhance antimicrobial activity by mimicking bioactive natural products with halogenated aromatics .
  • Methyl groups at position 3 improve metabolic stability compared to unsubstituted analogs .
Table 3: Catalytic Performance of Isothiazole-Metal Complexes
Ligand Structure Metal Reaction Yield (%) Reference
This compound-Pd Pd Suzuki-Miyaura coupling 85–90*
Unsubstituted isothiazole-Pd Pd Suzuki-Miyaura coupling 70–75
Thiazole-Pd Pd Suzuki-Miyaura coupling 60–65

*Hypothetical performance based on substituted ligand studies.

Key Observations :

  • Fluorinated isothiazole-Pd complexes exhibit higher catalytic activity due to improved electron-deficient character, facilitating oxidative addition steps .
  • Methyl groups enhance ligand stability under high-temperature conditions .

Q & A

Q. What are the primary synthetic strategies for constructing the benzo[d]isothiazole core in 6-fluoro-3-methyl derivatives?

The synthesis of 6-fluoro-3-methylbenzo[d]isothiazole typically employs four retrosynthetic approaches:

  • Intramolecular cyclization : Formation of the isothiazole ring via sulfur-nitrogen bond closure (e.g., using thiourea derivatives under oxidative conditions) .
  • (4+1)-heterocyclization : Assembly via coupling of a four-atom fragment (e.g., thioamide) with a one-atom component (e.g., fluorine source) .
  • (3+2)-heterocyclization : Combination of three- and two-atom precursors, such as thiols and nitriles, under catalytic conditions .
  • Functionalization of pre-existing heterocycles : For example, Diels-Alder reactions using 3-phenyl-4,5-bis(carbomethoxy)isothiazole as a starting material . Yield optimization often requires adjusting reaction temperature (20–80°C) and catalysts (e.g., Pd or Cu-based systems) .

Q. How can spectroscopic methods (NMR, IR, MS) distinguish structural isomers of substituted benzo[d]isothiazoles?

  • ¹H/¹³C NMR : Methyl groups at position 3 exhibit distinct splitting patterns (~δ 2.4 ppm for CH₃), while fluorine at position 6 causes deshielding in adjacent protons .
  • IR : The S–N stretching vibration (~1,100 cm⁻¹) and C–F bonds (~1,250 cm⁻¹) confirm the isothiazole core and fluorination .
  • Mass Spectrometry : Fragmentation patterns (e.g., loss of –CH₃ or –F groups) differentiate positional isomers .

Q. What are the key challenges in achieving high regioselectivity during fluorination of the benzo[d]isothiazole scaffold?

Fluorination at position 6 is complicated by competing electrophilic substitution at positions 4 or 6. Strategies include:

  • Directed ortho-metalation : Using directing groups (e.g., –COOH) to guide fluorine placement .
  • Halogen-exchange reactions : Swapping chlorine for fluorine via Balz-Schiemann or halogen dance mechanisms .
  • Electrophilic fluorinating agents : Selectfluor® or N-fluoropyridinium salts under controlled pH (4–6) .

Advanced Research Questions

Q. How do this compound derivatives act as ligands in transition-metal catalysis, and what advantages do they offer?

The sulfur and nitrogen atoms in the isothiazole ring coordinate with metals (e.g., Pd, Co, Cu), forming stable complexes. For example:

  • Pd complexes (e.g., LPdCl₂) show superior catalytic activity in Suzuki-Miyaura cross-coupling compared to L₂PdCl₂, with optimal performance at 20–35°C .
  • Co/Ni complexes exhibit redox-active behavior, enabling applications in asymmetric catalysis . Advantages include enhanced thermal stability and tunable electronic properties via fluorine substitution .

Q. What mechanistic insights explain the antimycobacterial activity of this compound-based ureas?

These derivatives inhibit Mycobacterium tuberculosis GyrB DNA gyrase by:

  • Competitive binding : Urea/thiourea groups mimic ATP’s adenine moiety, blocking the enzyme’s ATPase domain .
  • Fluorine-enhanced lipophilicity : The 6-fluoro group improves membrane permeability (logP ~2.8) and target engagement . SAR studies suggest replacing –CH₃ with bulkier groups (e.g., –CF₃) increases potency by 3–5-fold .

Q. How can computational methods predict the bioactivity and toxicity of novel this compound analogs?

  • PASS/DEREK software : Predicts biological targets (e.g., kinase inhibition) and flags hepatotoxicity risks via structural alerts (e.g., nitro groups) .
  • Molecular docking (AutoDock Vina) : Models ligand-GyrB interactions to prioritize syntheses .
  • ADMET prediction (SwissADME) : Estimates pharmacokinetic parameters (e.g., bioavailability, BBB penetration) .

Q. What role does the 6-fluoro substituent play in stabilizing isothiazole-metal complexes under aqueous "green chemistry" conditions?

Fluorine’s electron-withdrawing effect increases ligand rigidity, reducing metal leaching. For example:

  • Pd complexes retain >90% activity after 10 cycles in water/ethanol mixtures .
  • Ag complexes show enhanced antimicrobial stability in physiological pH (7.4) due to reduced hydrolysis .

Methodological Challenges

Q. How can conflicting data on catalytic efficiency of isothiazole-Pd complexes be resolved?

Discrepancies in turnover numbers (TON) often arise from:

  • Ligand-to-metal ratio : LPdCl₂ (1:1) outperforms L₂PdCl₂ (1:2) due to steric hindrance .
  • Reaction atmosphere : Trace O₂ oxidizes arylboronic acids, generating biphenyl byproducts (1–3% yield) . Standardization under inert conditions (N₂/Ar) and pre-reduction of Pd(0) to Pd(II) improves reproducibility .

Q. What analytical techniques are critical for detecting low-abundance byproducts in isothiazole syntheses?

  • HPLC-MS : Identifies chlorinated side products (e.g., 4,5-dichloroisothiazoles) at ppm levels .
  • X-ray crystallography : Resolves regiochemical ambiguities in cyclized intermediates .
  • TGA-DSC : Monitors thermal decomposition of metal complexes to optimize catalyst recycling .

Q. How can solvent-free mechanochemical methods improve the sustainability of benzo[d]isothiazole synthesis?

Ball-milling techniques reduce waste by:

  • Eliminating solvents : Achieve >80% yield in cyclization reactions via solid-state catalysis .
  • Shortening reaction times : From 12 hours (solution-phase) to 30 minutes .
  • Enabling stoichiometric control : Minimize excess reagents (e.g., PCl₅ or SOCl₂) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.